molecular formula C35H46N2O11 B609208 Moexipril tert-butyl ester maleate CAS No. 103733-40-0

Moexipril tert-butyl ester maleate

Cat. No. B609208
CAS RN: 103733-40-0
M. Wt: 670.756
InChI Key: SMLOIRKJVBQPQD-SAYMYIPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Moexipril tert-butyl ester maleate” is a chemical compound with the molecular formula C35H46N2O11 . It is related to Moexipril, an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and congestive heart failure .


Synthesis Analysis

The synthesis of Moexipril involves the alkylation of the tert-butyl ester of L-alanine with ethyl 2-bromo-4-phenylbutanoate . The desired isomer is obtained due to asymmetric induction from the adjacent chiral center .


Molecular Structure Analysis

The molecular structure of “Moexipril tert-butyl ester maleate” consists of 35 carbon atoms, 46 hydrogen atoms, 2 nitrogen atoms, and 11 oxygen atoms . The exact mass is 670.31 and the molecular weight is 670.756 .


Chemical Reactions Analysis

The transesterification of β-keto esters, such as “Moexipril tert-butyl ester maleate”, is a useful transformation in organic synthesis . This process is gaining interest due to its application in the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production .

Scientific Research Applications

Compatibility with Pharmaceutical Excipients

The stability of moexipril hydrochloride, a derivative of Moexipril tert-butyl ester maleate, was studied in the context of drug-excipient interactions. The study found that moexipril's stability decreases significantly in the presence of magnesium stearate, suggesting incompatibility. This has implications for optimizing the technological process conditions in pharmaceutical formulations by selecting suitable lubricants like glyceryl behenate to ensure the stability of moexipril-containing solid formulations (Stanisz et al., 2013).

Metabolic Pathway Analysis

The metabolic pathway of moexipril, leading to its active metabolite moexiprilat, was investigated to understand its pharmacological effect. The study utilized high-performance liquid chromatography (HPLC) and found that moexipril is more effectively metabolized to moexiprilat in rat liver microsomal preparations compared to human liver cell lines. This indicates species-specific differences in the metabolism of Moexipril tert-butyl ester maleate and its derivatives (Kalasz et al., 2007).

Analytical Techniques for Determination

Various analytical methods have been developed for determining moexipril hydrochloride, such as differential pulse voltammetry based on the enhancement effect of sodium dodecyl sulfate and spectrophotometric methods using potassium dichromate and potassium permanganate. These methods aim to offer high sensitivity, accuracy, and rapid response for the determination of moexipril in different forms, showcasing the efforts to quantify and ensure the quality of Moexipril tert-butyl ester maleate in pharmaceutical formulations (Attia, 2010; Mohamed et al., 2014).

Evaluation of Degradation Products

Research has also focused on understanding the degradation products and pathways of moexipril under various stress conditions. This study is crucial for comprehending the stability and shelf-life of the drug. Advanced techniques such as liquid chromatography coupled with quadrupole time of flight electrospray ionization tandem mass spectrometry were employed to identify and structurally elucidate the degradation products of moexipril. The findings provide valuable insights into the stability of Moexipril tert-butyl ester maleate under different conditions and suggest ways to improve its storage and handling (Rao, 2018).

Novel Applications in Industry

Interestingly, research involving maleate derivatives, like the synthesis of novel CO2 philic surfactant using maleic anhydride and dipropylene tertiary butyl alcohol, demonstrates the broader industrial applications of compounds related to Moexipril tert-butyl ester maleate. This specific study reported the successful lowering of interfacial tension between CO2/brine, indicating potential applications in CO2-EOR (Enhanced Oil Recovery) operations (Sagir et al., 2014).

Future Directions

The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, suggests that “Moexipril tert-butyl ester maleate” and similar compounds may have significant potential for future research and applications .

properties

IUPAC Name

(Z)-but-2-enedioic acid;tert-butyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N2O7.C4H4O4/c1-8-39-29(35)24(15-14-21-12-10-9-11-13-21)32-20(2)28(34)33-19-23-18-27(38-7)26(37-6)17-22(23)16-25(33)30(36)40-31(3,4)5;5-3(6)1-2-4(7)8/h9-13,17-18,20,24-25,32H,8,14-16,19H2,1-7H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-,24-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLOIRKJVBQPQD-SAYMYIPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)OC(C)(C)C)OC)OC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)OC(C)(C)C)OC)OC.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moexipril tert-butyl ester maleate

CAS RN

103733-40-0
Record name Moexipril tert-butyl ester maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOEXIPRIL TERT-BUTYL ESTER MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSM0Q2A1Y3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moexipril tert-butyl ester maleate
Reactant of Route 2
Moexipril tert-butyl ester maleate
Reactant of Route 3
Reactant of Route 3
Moexipril tert-butyl ester maleate
Reactant of Route 4
Reactant of Route 4
Moexipril tert-butyl ester maleate
Reactant of Route 5
Reactant of Route 5
Moexipril tert-butyl ester maleate
Reactant of Route 6
Reactant of Route 6
Moexipril tert-butyl ester maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.